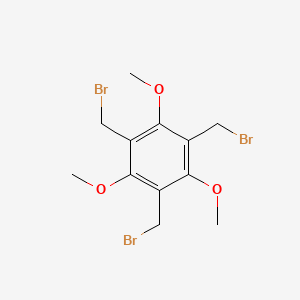
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene is an organic compound with the molecular formula C12H15Br3O3 It is characterized by three bromomethyl groups and three methoxy groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene can be synthesized through the bromination of 1,3,5-trimethoxybenzene. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
化学反応の分析
Types of Reactions
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Trimethyl-substituted benzene derivatives.
科学的研究の応用
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules and dendrimers.
Materials Science: Employed in the preparation of cross-linked polymers and resins.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Biological Studies: Utilized in the development of bioactive compounds and probes for biochemical assays.
作用機序
The mechanism of action of 1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The methoxy groups can participate in electron-donating interactions, influencing the reactivity of the benzene ring. These interactions facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
1,3,5-Tris(bromomethyl)benzene: Lacks the methoxy groups, making it less electron-rich and slightly less reactive towards nucleophiles.
1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene: Contains methyl groups instead of methoxy groups, affecting its solubility and reactivity.
2,4,6-Tris(bromomethyl)mesitylene: Similar structure but with different substituents, leading to variations in physical and chemical properties.
Uniqueness
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene is unique due to the presence of both bromomethyl and methoxy groups, which provide a balance of electrophilic and nucleophilic reactivity. This dual functionality makes it a valuable intermediate for diverse chemical transformations and applications in various fields of research .
特性
分子式 |
C12H15Br3O3 |
|---|---|
分子量 |
446.96 g/mol |
IUPAC名 |
1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene |
InChI |
InChI=1S/C12H15Br3O3/c1-16-10-7(4-13)11(17-2)9(6-15)12(18-3)8(10)5-14/h4-6H2,1-3H3 |
InChIキー |
SIXRGCGOGHRWIQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1CBr)OC)CBr)OC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


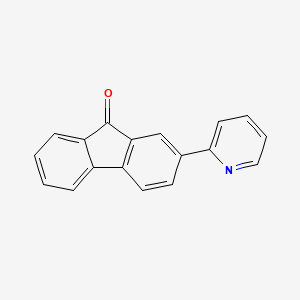
![2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole](/img/structure/B12518108.png)
![(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B12518115.png)
![3-Methyl-4-[(methylamino)methyl]aniline](/img/structure/B12518127.png)
![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)




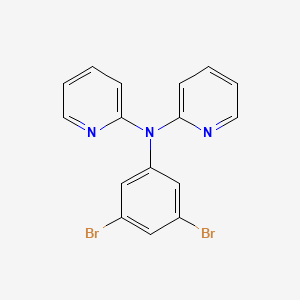
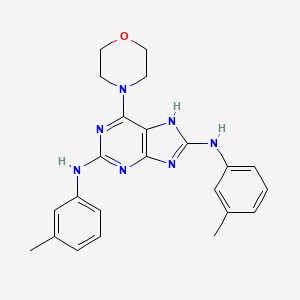
![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)
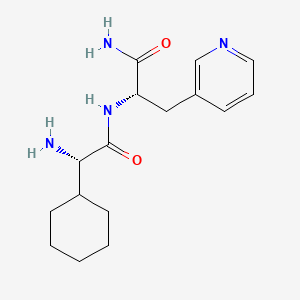
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
